Acetic acid;2,3-dimethylpentan-3-ol
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Overview
Description
Acetic acid;2,3-dimethylpentan-3-ol is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon atom. This compound is known for its unique structural features and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;2,3-dimethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of the Grignard reagent sec-butyl magnesium bromide with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to form 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
Acetic acid;2,3-dimethylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;2,3-dimethylpentan-3-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a nucleophile, donating electrons to electrophilic centers, and can also undergo protonation and deprotonation reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
2,3-Dimethyl-2-pentanol: An isomer with the hydroxyl group on a different carbon atom.
3,4-Dimethyl-3-pentanol: Another isomer with different positioning of the methyl groups and hydroxyl group.
Uniqueness
Acetic acid;2,3-dimethylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
63553-17-3 |
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Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
acetic acid;2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h6,8H,5H2,1-4H3;1H3,(H,3,4) |
InChI Key |
UYGKMBAJJFTPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)O.CC(=O)O |
Origin of Product |
United States |
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